molecular formula C16H11ClN4OS B11479468 4-(3-chlorophenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

4-(3-chlorophenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11479468
M. Wt: 342.8 g/mol
InChI Key: VHLYYPPTZLNLQA-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines several heterocyclic rings, making it a valuable candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chlorobenzylamine with a thieno[3,2-d]pyrimidine derivative in the presence of a cyclizing agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

4-(3-chlorophenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-chlorophenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H11ClN4OS

Molecular Weight

342.8 g/mol

IUPAC Name

7-(3-chlorophenyl)-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one

InChI

InChI=1S/C16H11ClN4OS/c17-9-3-1-4-10(7-9)21-14(22)13-11-5-2-6-12(11)23-15(13)20-8-18-19-16(20)21/h1,3-4,7-8H,2,5-6H2

InChI Key

VHLYYPPTZLNLQA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C4=NN=CN34)C5=CC(=CC=C5)Cl

Origin of Product

United States

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